Enhanced Anticancer Potency of Thiochromanone vs. Chromanone Scaffolds in NCI-60 Panel
A systematic study comparing chroman-4-one and thiochroman-4-one derivatives against the full NCI-60 human tumor cell line panel demonstrated that the thiochromanone scaffold provides a quantifiable advantage in anticancer activity. Compounds containing a thiochromanone skeleton exhibited higher anticancer activity compared to their direct oxygen-containing analogs [1]. This constitutes the foundational rationale for selecting a sulfur-containing core over a chromanone scaffold in oncology drug discovery programs, and by extension, using a 6-hydroxy-functionalized variant as a key synthetic entry point.
| Evidence Dimension | Anticancer activity across NCI-60 human tumor cell lines |
|---|---|
| Target Compound Data | Thiochromanone derivatives show higher anticancer activity than chromanone derivatives. |
| Comparator Or Baseline | Chroman-4-one derivatives (oxygen analog). |
| Quantified Difference | Qualitatively superior activity for thiochromanone scaffold; exact numerical difference not provided in abstract. |
| Conditions | In vitro NCI-60 panel screening; 60 human tumor cell lines from nine neoplastic diseases. |
Why This Matters
This cross-scaffold comparison provides the primary justification for selecting a thiochromanone core over a chromanone core in anticancer drug discovery, directly influencing procurement decisions for building block selection.
- [1] Demiralay, R., et al. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 2017, 25(7), 1063-1072. DOI: 10.1016/j.jsps.2017.04.040. View Source
